molecular formula C5H10O10 B3344100 Cyclopentanedecol CAS No. 595-03-9

Cyclopentanedecol

Cat. No.: B3344100
CAS No.: 595-03-9
M. Wt: 230.13 g/mol
InChI Key: DYYJKUCFQJABMU-UHFFFAOYSA-N
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Description

Cyclopentanedecol is a chemical compound with the molecular formula C5H10O10 It is a cyclopentane derivative that contains multiple hydroxyl groups, making it a polyol

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanedecol can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The process typically includes the following steps:

    Ozonization: The starting material, such as 15-tetracosenic acid, undergoes ozonization to form an ozonide intermediate.

    Oxidation: The ozonide is then oxidized to produce a diketone.

    Esterification: The diketone is esterified to form the desired this compound.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to optimize yield and selectivity. For example, dealuminated HY zeolite and HZSM-5 zeolite are commonly used as catalysts in the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using renewable plant resources. For instance, Malania oleifera Chum oil, which contains a high content of 15-tetracosenic acid, is a good raw material for the synthesis of this compound. The process involves the extraction of the oil, followed by chemical synthesis steps similar to those described above .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanedecol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Cyclopentanone, cyclopentanoic acid.

    Reduction: Cyclopentanol, cyclopentane.

    Substitution: Cyclopentyl halides, cyclopentyl ethers.

Scientific Research Applications

Cyclopentanedecol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclopentanedecol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The hydroxyl groups in this compound can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadecanone: A macrocyclic ketone with similar structural features.

    Cyclopentadecanolide: A macrocyclic lactone with comparable chemical properties.

Uniqueness

Cyclopentanedecol is unique due to its multiple hydroxyl groups, which provide it with distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

cyclopentane-1,1,2,2,3,3,4,4,5,5-decol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O10/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11/h6-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJKUCFQJABMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(O)O)(O)O)(O)O)(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486717
Record name Cyclopentanedecol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-03-9
Record name 1,1,2,2,3,3,4,4,5,5-Cyclopentanedecol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanedecol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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